molecular formula C16H18O B1606772 3-Tert-butylbiphenyl-2-ol CAS No. 2416-98-0

3-Tert-butylbiphenyl-2-ol

Cat. No.: B1606772
CAS No.: 2416-98-0
M. Wt: 226.31 g/mol
InChI Key: HXVMQDBXJZKLEV-UHFFFAOYSA-N
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Description

3-Tert-butylbiphenyl-2-ol (CAS: 2416-98-0, molecular formula: C₁₆H₁₈O) is a phenolic compound featuring a biphenyl backbone with a hydroxyl group at position 2 and a tert-butyl substituent at position 3 of the benzene ring (Figure 1). The tert-butyl group confers steric bulk and lipophilicity, while the hydroxyl group enables hydrogen bonding and acidity typical of phenolic compounds.

Properties

IUPAC Name

2-tert-butyl-6-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-16(2,3)14-11-7-10-13(15(14)17)12-8-5-4-6-9-12/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVMQDBXJZKLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178868
Record name 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol
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Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-98-0
Record name 3-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-ol
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Record name 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol
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Record name 3-(1,1-dimethylethyl)[1,1'-biphenyl]-2-ol
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Biological Activity

3-Tert-butylbiphenyl-2-ol is a biphenyl derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of this compound's significance in biological and toxicological contexts.

Chemical Structure and Properties

This compound features a biphenyl structure with a tert-butyl group and a hydroxyl group attached at specific positions. Its chemical formula is C15H18OC_{15}H_{18}O. The presence of the hydroxyl group suggests potential interactions with biological systems, particularly through hydrogen bonding and hydrophobic interactions.

Biological Activities

1. Antioxidant Properties

Research indicates that biphenyl derivatives, including this compound, exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Toxicological Studies

A notable case study involved the accidental intoxication of a 20-year-old male due to the consumption of mead contaminated with high levels of 3,4',5,6'-tetra-tert-butylbiphenyl-2,3'-diol, a related compound. Symptoms included prolonged nausea and vomiting without significant organ damage. This case highlights the need for further research into the toxicological profiles of biphenyl derivatives .

Case Studies

Case Study: Alimentary Intoxication

In a reported case of alimentary intoxication, a patient exhibited symptoms after consuming contaminated mead. Gas chromatography confirmed the presence of high concentrations of 3,4',5,6'-tetra-tert-butylbiphenyl-2,3'-diol in biological samples. The patient experienced persistent symptoms for two weeks, but follow-up tests showed no lasting organ damage or abnormalities in blood chemistry . This incident underscores the importance of understanding the potential health risks associated with biphenyl derivatives.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving biphenyl precursors. One method includes the use of Grignard reagents to introduce the tert-butyl group followed by hydroxylation reactions to form the desired alcohol .

Comparative Biological Activity Table

CompoundAntioxidant ActivityToxicity LevelNotable Effects
This compoundModerateLowPotential neuroprotective effects
3,4',5,6'-Tetra-tert-butylbiphenyl-2,3'-diolHighModerateNausea and vomiting upon high exposure

Comparison with Similar Compounds

Key Structural Features:

  • Biphenyl core: Enhances rigidity and thermal stability compared to monoaromatic phenols.
  • Hydroxyl group at position 2 : May influence acidity (pKa) and reactivity in substitution or oxidation reactions.

Structural Analogs and Their Properties

The following tert-butyl-substituted phenolic compounds are structurally related to 3-Tert-butylbiphenyl-2-ol (Table 1):

Compound Name CAS Molecular Formula Key Features Applications
This compound 2416-98-0 C₁₆H₁₈O Biphenyl backbone; hydroxyl at position 2. Potential antioxidant, polymer stabilizer .
4-tert-Butylphenol 98-54-4 C₁₀H₁₄O Monoaromatic phenol; tert-butyl at position 3. Disinfectant, chemical intermediate .
2-tert-Butyl-4-methylphenol 2409-55-4 C₁₁H₁₆O Methyl and tert-butyl substituents; para-methyl group. Antioxidant in fuels and plastics .
6-tert-Butyl-2-methylphenol 1879-09-0 C₁₁H₁₆O Methyl at position 2; tert-butyl at position 4. Stabilizer in rubber and lubricants .
3-Isopropylphenol 618-45-1 C₉H₁₂O Isopropyl substituent; simpler monoaromatic structure. Fragrance intermediate, solvent .

Table 1 : Structural analogs and their distinguishing features.

Comparative Analysis

Lipophilicity and Solubility :
  • The biphenyl core in this compound increases molecular weight (226.3 g/mol) and lipophilicity compared to monoaromatic analogs like 4-tert-butylphenol (150.2 g/mol). This reduces water solubility and enhances affinity for nonpolar matrices, making it suitable for polymer stabilization .
  • Substituent position impacts solubility: Para-substituted tert-butylphenols (e.g., 4-tert-butylphenol) exhibit higher water solubility than ortho-substituted derivatives due to reduced steric hindrance .
Acidity and Reactivity :
  • The hydroxyl group’s acidity (pKa) is influenced by substituents.
  • Steric hindrance from the tert-butyl group in this compound may slow electrophilic substitution reactions at the ortho position compared to less hindered analogs.
Thermal Stability :
  • Biphenyl derivatives generally exhibit higher thermal stability than monoaromatic phenols due to extended conjugation and rigidity. This property is advantageous in high-temperature applications like lubricant additives .
Toxicity and Environmental Impact :
  • Limited data exists for this compound, but tert-butylphenols are often associated with moderate toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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